molecular formula C15H15ClN2O2 B12738080 4-(1-Phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride CAS No. 88799-48-8

4-(1-Phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride

Cat. No.: B12738080
CAS No.: 88799-48-8
M. Wt: 290.74 g/mol
InChI Key: VUAUQMACFMAZGI-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-oxazinone core with a phenylethyl substituent and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the pyrido-oxazinone core through cyclization reactions.
  • Introduction of the phenylethyl group via alkylation or acylation reactions.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives with different substituents.
  • Other heterocyclic compounds with similar ring structures.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride lies in its specific substituent pattern and salt form, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88799-48-8

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

4-(1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C15H14N2O2.ClH/c1-11(12-6-3-2-4-7-12)17-14(18)10-19-13-8-5-9-16-15(13)17;/h2-9,11H,10H2,1H3;1H

InChI Key

VUAUQMACFMAZGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)COC3=C2N=CC=C3.Cl

Origin of Product

United States

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